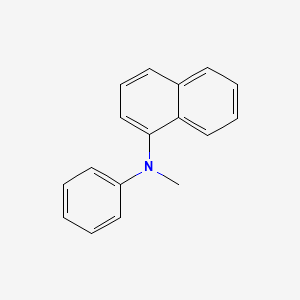
N-Methyl-N-phenylnaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-phenylnaphthalen-1-amine is a useful research compound. Its molecular formula is C17H15N and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
NMPNA has the chemical formula C17H15N and is characterized by a naphthalene ring substituted with a methyl and phenyl group. Its molecular structure contributes to its hydrophobic properties, making it useful in various applications.
Scientific Research Applications
1. Fluorescent Probe in Biological Studies
- NMPNA is utilized as a hydrophobic fluorescent probe to study membrane fluidity and protein interactions. Its fluorescence intensity increases in hydrophobic environments, allowing researchers to detect changes in membrane structure and protein conformation. It has been shown to bind preferentially to the liquid expanded state of lipid monolayers, making it valuable for studying lipid dynamics in biological membranes.
2. Analytical Chemistry
- The compound forms inclusion complexes with β-cyclodextrin, enhancing its utility in spectrofluorometric studies for analytical applications. This property allows for the determination of concentrations of organolithium and organomagnesium reagents, which are crucial in synthetic organic chemistry.
3. Antioxidant Properties
- NMPNA acts as an antioxidant in rubber products, lubricants, and transformer oils. Its ability to prevent oxidative degradation makes it an essential additive in industrial applications .
Case Studies
Eigenschaften
CAS-Nummer |
34160-17-3 |
|---|---|
Molekularformel |
C17H15N |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N-methyl-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C17H15N/c1-18(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3 |
InChI-Schlüssel |
KKJDTCBLJTWINH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Key on ui other cas no. |
34160-17-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















